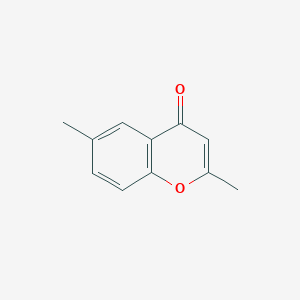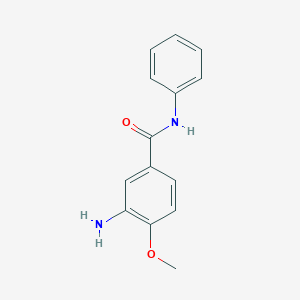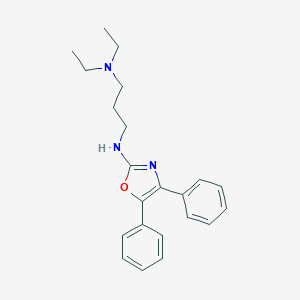
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole, also known as DEAB, is a chemical compound that is widely used in scientific research. It is a selective inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in the metabolism of many endogenous and exogenous compounds. DEAB has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
科学研究应用
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used in a wide range of scientific research applications, including but not limited to:
1. Cancer research: this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting ALDH, which is overexpressed in many cancer cells.
2. Stem cell research: this compound has been used to selectively inhibit ALDH activity in stem cells, allowing for the isolation and characterization of different stem cell populations.
3. Developmental biology: this compound has been used to study the role of ALDH in embryonic development and organogenesis.
4. Neurobiology: this compound has been shown to affect the development and function of the nervous system by inhibiting ALDH activity.
作用机制
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole is a selective inhibitor of ALDH, which is an enzyme that catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. ALDH plays a critical role in the metabolism of many endogenous and exogenous compounds, including drugs, toxins, and carcinogens. By inhibiting ALDH activity, this compound can affect the metabolism and toxicity of these compounds, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including but not limited to:
1. Inhibition of cancer cell growth and proliferation: this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting ALDH, which is overexpressed in many cancer cells.
2. Alteration of stem cell properties: this compound has been used to selectively inhibit ALDH activity in stem cells, leading to changes in stem cell properties such as self-renewal and differentiation.
3. Disruption of embryonic development: this compound has been shown to affect embryonic development and organogenesis by inhibiting ALDH activity.
4. Impairment of nervous system function: this compound has been shown to affect the development and function of the nervous system by inhibiting ALDH activity.
实验室实验的优点和局限性
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has several advantages and limitations for lab experiments, including but not limited to:
Advantages:
1. Selective inhibition of ALDH: this compound is a selective inhibitor of ALDH, allowing for the specific targeting of ALDH-dependent processes.
2. Wide range of applications: this compound has been used in a wide range of scientific research applications, making it a versatile tool for investigating various biological processes.
3. Availability: this compound is commercially available, making it easily accessible to researchers.
Limitations:
1. Off-target effects: this compound may have off-target effects, leading to unintended consequences in experiments.
2. Toxicity: this compound may be toxic to cells at high concentrations, leading to cell death and false results in experiments.
3. Limited solubility: this compound has limited solubility in aqueous solutions, making it difficult to use in certain experimental systems.
未来方向
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has several potential future directions for scientific research, including but not limited to:
1. Development of ALDH inhibitors: this compound could serve as a starting point for the development of more potent and selective ALDH inhibitors for use in cancer therapy and other applications.
2. Investigation of ALDH-dependent processes: this compound could be used to investigate the role of ALDH in various biological processes, such as stem cell self-renewal and differentiation, and embryonic development.
3. Identification of new targets for this compound: this compound could be used in high-throughput screening assays to identify new targets for the compound, leading to the discovery of new biological pathways and potential drug targets.
4. Development of new experimental systems: this compound could be used to develop new experimental systems for investigating ALDH-dependent processes, such as 3D cell culture models and organoid systems.
Conclusion:
This compound is a valuable tool for investigating various biological processes, including cancer growth and proliferation, stem cell properties, embryonic development, and nervous system function. Its selective inhibition of ALDH makes it a versatile tool for targeting ALDH-dependent processes. However, this compound has limitations, including off-target effects, toxicity, and limited solubility. Future research directions for this compound include the development of new ALDH inhibitors, investigation of ALDH-dependent processes, identification of new targets for the compound, and development of new experimental systems.
合成方法
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole can be synthesized by reacting 2-amino-4,5-diphenyloxazole with 3-diethylamino-1-chloropropane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as the main product.
属性
CAS 编号 |
18471-22-2 |
|---|---|
分子式 |
C22H27N3O |
分子量 |
349.5 g/mol |
IUPAC 名称 |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C22H27N3O/c1-3-25(4-2)17-11-16-23-22-24-20(18-12-7-5-8-13-18)21(26-22)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H,23,24) |
InChI 键 |
BPGOVPPTXCAFFA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
同义词 |
N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



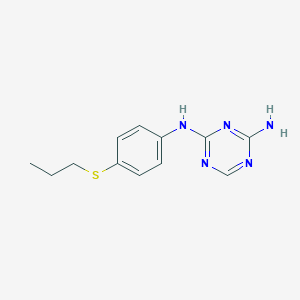

![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)

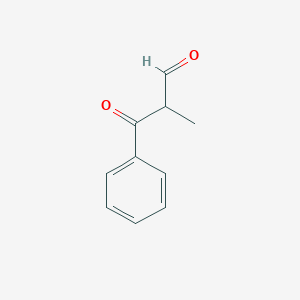
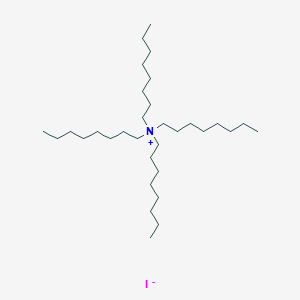
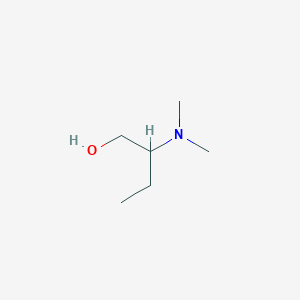
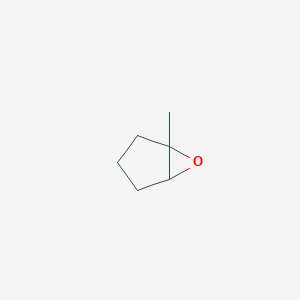
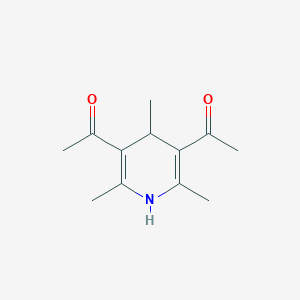

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
